1-(1-(Indolizine-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Indolizine-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, commonly known as IPI-504, is a small molecule drug candidate that belongs to the class of heat shock protein 90 (Hsp90) inhibitors. It has shown promising results in preclinical studies as a potential treatment for cancer and other diseases. The purpose of
Wirkmechanismus
IPI-504 functions as an inhibitor of 1-(1-(Indolizine-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, a molecular chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic signaling proteins. By inhibiting this compound, IPI-504 destabilizes these client proteins, leading to their degradation and subsequent inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
IPI-504 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. It has also been shown to modulate various signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IPI-504 is its potent anti-tumor activity and ability to enhance the efficacy of other cancer therapies. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research directions for IPI-504 include the development of more potent and selective 1-(1-(Indolizine-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione inhibitors, as well as the investigation of its potential use in combination with other cancer therapies. In addition, further studies are needed to better understand the mechanism of action of IPI-504 and its potential use in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of IPI-504 involves a multi-step process that starts with the reaction of 2-aminoindole with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)indole. The bromine atom is then substituted with a piperidine ring through a nucleophilic substitution reaction using piperidine. The resulting compound is further reacted with 2,4-thiazolidinedione and methyl isocyanate to form the final product, IPI-504.
Wissenschaftliche Forschungsanwendungen
IPI-504 has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and other conditions. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, IPI-504 has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
1-[1-(indolizine-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-19-16(23)12-22(18(19)25)14-5-8-20(9-6-14)17(24)13-10-15-4-2-3-7-21(15)11-13/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRPBQKUUSVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.